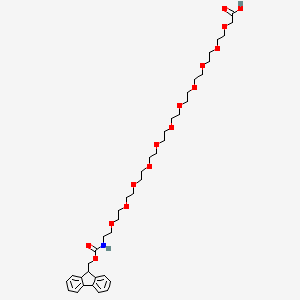
Fmoc-NH-PEG11-CH2COOH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-NH-PEG11-CH2COOH: is a polyethylene glycol (PEG) linker containing a fluorenylmethyloxycarbonyl (Fmoc)-protected amine and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The Fmoc group can be deprotected under basic conditions to obtain the free amine, which can be used for further conjugations. The terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .
准备方法
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The synthesis begins with the protection of the amine group using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate.
PEGylation: The Fmoc-protected amine is then reacted with polyethylene glycol (PEG) of desired length (PEG11 in this case) under controlled conditions.
Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid using reagents like succinic anhydride.
Industrial Production Methods: Industrial production involves similar steps but on a larger scale, often using automated synthesizers and high-purity reagents to ensure consistency and quality. The process is optimized for yield and purity, with stringent quality control measures in place.
化学反应分析
Types of Reactions:
Deprotection: The Fmoc group can be removed under basic conditions (e.g., piperidine in dimethylformamide) to yield the free amine.
Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of activators like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) to form stable amide bonds.
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide.
Amide Bond Formation: EDC or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Major Products:
Free Amine: Obtained after deprotection of the Fmoc group.
Amide Conjugates: Formed by reacting the terminal carboxylic acid with primary amines.
科学研究应用
Chemistry:
Peptide Synthesis: Used as a linker in solid-phase peptide synthesis to improve solubility and facilitate purification.
Drug Delivery: Employed in the design of drug conjugates for targeted delivery.
Biology:
Protein Labeling: Utilized in the modification of proteins for imaging and tracking studies.
Bioconjugation: Applied in the conjugation of biomolecules for various assays and diagnostic applications.
Medicine:
Therapeutics: Used in the development of therapeutic agents, including antibody-drug conjugates.
Diagnostics: Employed in the design of diagnostic probes and imaging agents.
Industry:
Material Science: Used in the synthesis of functionalized materials for various industrial applications.
Nanotechnology: Applied in the design of nanomaterials for drug delivery and imaging.
作用机制
Mechanism: The compound acts as a linker, facilitating the conjugation of various molecules. The Fmoc group protects the amine during synthesis and can be removed to expose the reactive amine for further conjugation. The PEG spacer increases solubility and reduces immunogenicity, while the terminal carboxylic acid allows for the formation of stable amide bonds with primary amines.
Molecular Targets and Pathways:
Protein Conjugation: Targets primary amine groups on proteins for conjugation.
Drug Delivery: Facilitates the delivery of therapeutic agents to specific targets by improving solubility and stability.
相似化合物的比较
Fmoc-NH-PEG2-CH2COOH: A shorter PEG linker with similar functional groups.
Fmoc-NH-PEG4-CH2COOH: A PEG linker with four ethylene glycol units.
Fmoc-NH-PEG9-CH2COOH: A PEG linker with nine ethylene glycol units.
Uniqueness:
Length of PEG Spacer: The PEG11 spacer provides an optimal balance between solubility and flexibility, making it suitable for a wide range of applications.
Versatility: The combination of Fmoc-protected amine and terminal carboxylic acid allows for diverse conjugation strategies.
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H59NO15/c41-38(42)32-54-30-29-53-28-27-52-26-25-51-24-23-50-22-21-49-20-19-48-18-17-47-16-15-46-14-13-45-12-11-44-10-9-40-39(43)55-31-37-35-7-3-1-5-33(35)34-6-2-4-8-36(34)37/h1-8,37H,9-32H2,(H,40,43)(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAFLCDMDCLRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H59NO15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
781.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














